molecular formula C22H25N3O5 B11408543 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11408543
M. Wt: 411.5 g/mol
InChI Key: AOTHWJCYVDEGKN-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features phenyl groups substituted with ethoxy and dimethyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where ethoxy and dimethyl groups are added to the aromatic rings.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the substituted phenyl groups using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
  • N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O5/c1-5-27-18-11-10-16(12-19(18)28-6-2)21-22(25-30-24-21)23-20(26)13-29-17-9-7-8-14(3)15(17)4/h7-12H,5-6,13H2,1-4H3,(H,23,25,26)

InChI Key

AOTHWJCYVDEGKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3C)C)OCC

Origin of Product

United States

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